N~4~-(5-BROMO-2-PYRIDYL)-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
Overview
Description
N~4~-(5-BROMO-2-PYRIDYL)-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a chemical compound that belongs to the class of pyrazole carboxamides. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, an ethyl group attached to the pyrazole ring, and a carboxamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-BROMO-2-PYRIDYL)-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the following steps:
Bromination: The starting material, 2-pyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.
Pyrazole Formation: The brominated pyridine is then reacted with hydrazine to form the pyrazole ring.
Ethylation: The pyrazole ring is ethylated using ethyl iodide under basic conditions.
Carboxamide Formation: Finally, the ethylated pyrazole is reacted with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production methods for N4-(5-BROMO-2-PYRIDYL)-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involve large-scale synthesis using similar reaction steps as described above. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-(5-BROMO-2-PYRIDYL)-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N~4~-(5-BROMO-2-PYRIDYL)-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug discovery and development due to its bioactive properties.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N4-(5-BROMO-2-PYRIDYL)-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-pyridinyl)-2-methylpropanamide
- N-(5-bromo-2-pyridinyl)-2-(2-hydroxyphenoxy)acetamide
- N-(5-bromo-2-pyridinyl)-2,2-dimethyl-3-(2-methylprop-1-enyl)-1-cyclopropanecarboxamide
Uniqueness
N~4~-(5-BROMO-2-PYRIDYL)-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-1-ethylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c1-2-16-7-8(5-14-16)11(17)15-10-4-3-9(12)6-13-10/h3-7H,2H2,1H3,(H,13,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKVPKLUGFLWBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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